(4-Isobutoxyphenyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
[4-(2-methylpropoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)8-13-11-5-3-10(7-12)4-6-11;/h3-6,9H,7-8,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKUKNJDPIWLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37806-44-3 | |
| Record name | [4-(2-methylpropoxy)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Isobutoxyphenyl)methanamine hydrochloride typically involves the reaction of 4-isobutoxybenzaldehyde with ammonium acetate and sodium cyanoborohydride in the presence of a suitable solvent . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of (4-Isobutoxyphenyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (4-Isobutoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: It can be reduced to form or .
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various alkylated or acylated derivatives .
Scientific Research Applications
(4-Isobutoxyphenyl)methanamine hydrochloride finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Isobutoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist , modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Diversity and Structural Features
| Compound Name | Substituent/Backbone | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (4-Isobutoxyphenyl)methanamine HCl | 4-Isobutoxyphenyl | C11H18ClNO | 215.7 | Ether linkage, branched alkyl chain |
| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | 4-Chlorophenyl-thiazole | C10H9ClN2S·HCl | 261.17 | Thiazole heterocycle, chloro substituent |
| (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine HCl | 4-Fluorophenyl-isoxazole | C10H10ClFN2O | 228.65 | Isoxazole heterocycle, fluoro substituent |
| (4-Methoxyphenyl)(phenyl)methanamine HCl | 4-Methoxyphenyl-diphenylmethane | C14H15NO·HCl | 249.74 | Diphenylmethane backbone, methoxy group |
| 1-(4-Fluorophenyl)methanamine HCl | 4-Fluorophenyl | C7H7FClN | 159.6 | Simple fluorophenyl substituent |
| [4-(Benzyloxy)phenyl]methanamine HCl | 4-Benzyloxyphenyl | C14H15NO·HCl | 249.7 | Benzyl ether linkage, aromatic bulk |
Physicochemical Properties
Solubility :
- The isobutoxy group enhances lipophilicity compared to methoxy or hydroxy groups, improving membrane permeability but reducing water solubility. In contrast, compounds with polar heterocycles (e.g., thiazole in [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit moderate solubility in polar aprotic solvents like DMSO .
- The diphenylmethane backbone in (4-Methoxyphenyl)(phenyl)methanamine HCl contributes to lower solubility in aqueous media due to increased aromatic stacking .
Melting Points :
- NMR Spectral Data: In (4-Isobutoxyphenyl)methanamine HCl, the isobutoxy group’s methyl protons resonate as a multiplet at δ ~1.0–1.2 ppm (¹H NMR), while the aromatic protons appear as a doublet near δ 7.3 ppm. This contrasts with thiazole derivatives, where the thiazole ring’s protons show deshielded signals at δ 7.5–8.5 ppm . ¹³C NMR of (6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine HCl () reveals distinct shifts for sulfur-containing heterocycles (δ 133–134 ppm for thiophene carbons) versus the phenyl carbons in the target compound (δ 115–130 ppm) .
Biological Activity
(4-Isobutoxyphenyl)methanamine hydrochloride, a compound with potential pharmacological applications, has garnered interest for its biological activity, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
(4-Isobutoxyphenyl)methanamine hydrochloride is characterized by its unique structure, which includes an isobutoxy group attached to a phenyl ring. This configuration is believed to influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that (4-Isobutoxyphenyl)methanamine hydrochloride exhibits notable antimicrobial properties. In various studies, it has been tested against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 4 μg/mL | Effective against Gram-positive bacteria |
| Listeria monocytogenes | 8 μg/mL | High activity noted; significant clinical relevance |
| Escherichia coli | Not detectable | Limited efficacy against Gram-negative bacteria |
| Pseudomonas aeruginosa | Not detectable | Similar trends observed in previous studies |
The compound has shown selective activity towards Gram-positive bacteria, particularly effective against S. aureus and L. monocytogenes, which are clinically significant pathogens .
The mechanism by which (4-Isobutoxyphenyl)methanamine hydrochloride exerts its biological effects involves interaction with specific cellular targets. It is hypothesized that the compound may bind to bacterial enzymes or receptors, disrupting their normal function and leading to cell death. However, detailed mechanistic studies are still required to elucidate the exact pathways involved.
Anticancer Properties
Preliminary studies have also suggested potential anticancer activity for (4-Isobutoxyphenyl)methanamine hydrochloride. Research focusing on similar compounds within the same chemical class has indicated that modifications can enhance cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, the structural similarities suggest it may share these properties.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on novel derivatives of phenyl-diazenyl compounds demonstrated significant antibacterial activity against S. aureus. The modifications made to the base structure improved solubility and bioavailability, suggesting that similar strategies could enhance the efficacy of (4-Isobutoxyphenyl)methanamine hydrochloride .
- Cytotoxicity Assessment : In vitro assays have been conducted on related compounds, revealing promising results in inhibiting cancer cell proliferation. These findings indicate a potential pathway for further exploration of (4-Isobutoxyphenyl)methanamine hydrochloride's anticancer properties .
Q & A
Q. What are the optimized synthetic routes for (4-Isobutoxyphenyl)methanamine hydrochloride?
The compound is typically synthesized via reductive amination. For example, a primary amine intermediate is reacted with an aldehyde/ketone in the presence of reducing agents like NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol . Purification involves recrystallization or column chromatography. Key steps include:
- Intermediate formation : Condensation of 4-isobutoxybenzaldehyde with methanamine derivatives.
- Reduction : Use of stereoselective reducing agents to control chirality (e.g., NaBH₄ for racemic mixtures) .
- Yield optimization : Adjusting stoichiometry (e.g., 2.0 equivalents of NaBH(OAc)₃) and solvent polarity .
Q. Which analytical techniques are critical for characterizing this compound?
Post-synthesis characterization requires:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene groups at δ 3.5–4.0 ppm) .
- HRMS : To validate molecular weight (e.g., calculated [M+H]⁺ = 299.4073 vs. experimental 299.4075) .
- Melting point analysis : Consistency with literature values (e.g., 203–204°C for analogous compounds) .
Q. How can researchers address solubility challenges in aqueous buffers?
Solubility is pH-dependent due to the amine hydrochloride moiety:
- Acidic conditions : Use 0.1M HCl or citrate buffer (pH 3–4) for dissolution.
- Co-solvents : Add DMSO (≤10%) or cyclodextrins for in vitro assays .
- Salt formation : Explore alternative counterions (e.g., citrate) if HCl limits solubility .
Q. What storage conditions ensure long-term stability?
Q. What are common impurities in synthetic batches?
Impurities arise from:
- Incomplete reduction : Residual imine intermediates (detected via TLC or HPLC) .
- Oxidation : Methoxy group degradation products (e.g., quinone derivatives) .
- Counterion variability : Ensure HCl stoichiometry via elemental analysis .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound?
Structural analogs act as serotonin 2C (5-HT₂C) receptor agonists with functional selectivity, making them candidates for antipsychotic drug development . Key features:
Q. How can structure-activity relationships (SAR) guide derivative design?
SAR studies focus on:
- Phenyl ring modifications : Electron-withdrawing groups (e.g., Cl, F) improve metabolic stability .
- Amine substitution : N-Benzyl groups increase lipophilicity but may reduce aqueous solubility .
- Stereochemistry : Cis-configuration in cyclopropane-containing analogs enhances receptor selectivity .
Q. What strategies resolve stereochemical inconsistencies in synthesis?
- Chiral chromatography : Use columns like Chiralpak AD-H for enantiomer separation .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during reductive amination .
- X-ray crystallography : Confirm absolute configuration of resolved enantiomers .
Q. How to develop validated HPLC/LC-MS methods for quantification?
Q. How to interpret contradictory biological activity data across studies?
Discrepancies may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
